Product packaging for Methyl 2-methylthiazole-4-carboxylate(Cat. No.:CAS No. 6436-60-8)

Methyl 2-methylthiazole-4-carboxylate

Cat. No.: B1316200
CAS No.: 6436-60-8
M. Wt: 157.19 g/mol
InChI Key: FZERNAIKPVSQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-methylthiazole-4-carboxylate (CAS 6436-60-8) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the thiazole family, a class of five-membered heterocyclic rings containing nitrogen and sulfur, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of bioactive molecules . As a building block, this ester is particularly valuable in the synthesis of more complex molecules. Its structure allows for further functionalization, making it a versatile precursor in organic synthesis. The thiazole core is a key component in numerous treatment drugs, including the xanthine oxidase inhibitor febuxostat for gout, the tyrosine kinase inhibitor dasatinib for leukemia, and the antibiotic aztreonam . Research into thiazole-bearing compounds continues to be a vibrant field, with investigational molecules targeting a diverse range of conditions such as cancer, overactive bladder, and fibrotic diseases . This product is supplied for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1316200 Methyl 2-methylthiazole-4-carboxylate CAS No. 6436-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERNAIKPVSQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564310
Record name Methyl 2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-60-8
Record name Methyl 2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of Methyl 2 Methylthiazole 4 Carboxylate

Established Synthetic Routes to the Methyl 2-methylthiazole-4-carboxylate Core Scaffold

The foundational methods for synthesizing the thiazole (B1198619) ring have been extensively studied and applied to a wide range of derivatives, including carboxylates.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.commdpi.com This reaction classically involves the condensation of an α-haloketone with a thioamide. mdpi.comchemhelpasap.com For the specific synthesis of this compound, the required precursors are a methyl 2-halo-3-oxopropanoate (such as methyl bromopyruvate) and thioacetamide (B46855).

The mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its reliability and generally high yields. chemhelpasap.com A closely related synthesis of Methyl 2-Aminothiazole-4-carboxylate has been reported, reacting methyl 3-bromo-2-oxo-propanoate with thiourea (B124793), which underscores the viability of this pathway. chemicalbook.com To obtain the desired 2-methyl group, thioacetamide is used in place of thiourea.

Cyclocondensation reactions are a fundamental strategy in heterocyclic synthesis. The reaction between α-halocarbonyl compounds and thiourea is a well-established route to 2-aminothiazoles. researchgate.netnih.gov While thiourea itself would lead to a 2-amino substituent, the principle of cyclocondensation is directly applicable. By substituting thiourea with thioacetamide, the reaction with an appropriate α-halo-β-ketoester yields the 2-methylthiazole (B1294427) scaffold.

The process involves the formation of an intermediate through the initial reaction of the sulfur nucleophile, which then undergoes cyclization and dehydration. nih.gov This method is a variation of the Hantzsch synthesis and is widely employed due to the ready availability of the starting materials. researchgate.net

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed. researchgate.netbepls.com These methods combine multiple reaction steps into a single procedural operation without isolating intermediates. For thiazole carboxylates, a common one-pot approach involves the in situ formation of the α-haloketone. tandfonline.comresearchgate.net

EntryR Group in N-substituted ThioureaProductYield (%)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72
2MethylEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate75
3EthylEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate78
4PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate65
54-ChlorophenylEthyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate68

Table 1: Examples of 2-substituted thiazole-5-carboxylates synthesized via a one-pot reaction, demonstrating the scope of the methodology. Data adapted from related syntheses. tandfonline.comresearchgate.net

The reaction of α-haloketones with sulfur-containing nucleophiles is the most prevalent method for constructing the thiazole ring. nih.govwikipedia.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack. nih.gov As detailed in the Hantzsch synthesis (Section 2.1.1), the reaction of an α-halo-β-ketoester like methyl bromopyruvate with thioacetamide is the most direct application of this principle for synthesizing this compound. synarchive.comorientjchem.org The choice of halogen in the α-haloketone can influence reactivity, with bromoketones generally being more reactive than chloroketones. nih.gov

Advanced Catalytic Systems in Thiazole Carboxylate Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, selectivity, and environmental footprint.

Various metal catalysts have been employed to facilitate the synthesis of thiazole scaffolds. Copper-catalyzed reactions, for example, have been used for the arylation of thiazole C-H bonds and in multi-component reactions to build the ring itself. mdpi.comorganic-chemistry.org One reported synthesis of Methyl 2-Aminothiazole-4-carboxylate, a close structural analog, utilized copper(I) acetate (B1210297) (CuOAc) in the reaction between methyl 3-bromo-2-oxo-propanoate and thiourea, suggesting a potential catalytic role for copper in this type of condensation. chemicalbook.com

Rhodium (II) catalysts have been used to synthesize 2,5-disubstituted thiazoles from 1-sulfonyl-1,2,3-triazoles and thionoesters. mdpi.com Furthermore, nickel-based catalysts, such as reusable NiFe2O4 nanoparticles, have been developed for the green synthesis of novel thiazole scaffolds via one-pot, multi-component reactions. acs.org These catalytic methods offer advantages such as milder reaction conditions and the potential for catalyst recycling. acs.orgmdpi.com

CatalystReaction TypePrecursorsProduct Type
Copper (Cu)Condensation / ArylationOximes, anhydrides, KSCN5-Arylthiazoles
Rhodium (Rh)Cyclization1-Sulfonyl-1,2,3-triazoles, thionoesters2,5-Disubstituted thiazoles
Nickel (NiFe2O4)One-pot condensationα-halo carbonyl, thiosemicarbazide, anhydridesFused thiazole scaffolds
Copper (CuOAc)Hantzsch-type condensationα-bromo-β-ketoester, thiourea2-Aminothiazole-4-carboxylate

Table 2: Overview of selected metal-catalyzed systems used in the synthesis of thiazole scaffolds. mdpi.comchemicalbook.comacs.org

Green Chemistry Approaches and Magnetic Nanocatalysis for Thiazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. A significant development in this area is the use of magnetic nanocatalysts, which offer advantages such as high efficiency, easy separation from the reaction mixture using an external magnet, and reusability. These catalysts often consist of a magnetic core, such as iron oxide nanoparticles (Fe₃O₄), functionalized with a catalytically active species.

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the broader success of these methods for analogous thiazole structures provides a strong basis for their applicability. For instance, one-pot, three-component reactions catalyzed by magnetic nanoparticles have been effectively used for the synthesis of various thiazole derivatives. These reactions typically involve the condensation of a compound containing a carbonyl group, a source of sulfur (like thiourea or a derivative), and a molecule with an α-halocarbonyl moiety, often in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. The high yields and reduced reaction times associated with these methods make them attractive alternatives to traditional synthetic routes.

The general scheme for such a catalyzed synthesis can be conceptualized as follows:

Reactant 1Reactant 2Reactant 3CatalystProduct
α-haloketone/esterThioamide/ThioureaMagnetic NanocatalystThiazole derivative
Ethyl chloroacetateThiosemicarbazideAcetophenone derivativesFe₃O₄@CeO₂Thiazole derivatives

This table illustrates a generalized approach where specific starting materials can be varied to obtain a range of thiazole products.

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions at the thiazole ring, transformations of the ester group, and the construction of more complex polyheterocyclic systems.

The 2-methyl group of this compound can be synthetically varied. For instance, the analogous 2-amino-4-methylthiazole-5-carboxylate can be readily synthesized and serves as a key intermediate for further derivatization. The amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation and the formation of Schiff bases.

The 5-position of the thiazole ring is also amenable to substitution, although this often requires prior activation. Halogenation at the 5-position, for example, can introduce a good leaving group, which can then be displaced by various nucleophiles to introduce a range of substituents.

Starting MaterialReagentPosition of ModificationResulting Functional Group
2-amino-4-methylthiazole-5-carboxylateAcyl chloride2-positionAmide
2-amino-4-methylthiazole-5-carboxylateAldehyde/Ketone2-positionImine (Schiff base)
2-amino-4-methylthiazole-5-carboxylateN-Bromosuccinimide5-positionBromo

The methyl ester group at the 4-position of this compound is a versatile handle for further chemical transformations.

Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-methylthiazole-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid derivative is a valuable building block for the synthesis of amides, esters, and other acid derivatives.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (2-methylthiazol-4-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides another avenue for introducing new functional groups.

Starting MaterialReagent(s)Product
This compoundNaOH, H₂O/heat2-methylthiazole-4-carboxylic acid
This compound1. LiAlH₄, 2. H₃O⁺(2-methylthiazol-4-yl)methanol

The this compound scaffold, particularly its 2-amino derivative, is a key precursor for the synthesis of fused and linked heterocyclic systems.

Imidazo[2,1-b]thiazoles: The 2-aminothiazole (B372263) derivative can be reacted with α-haloketones in a cyclocondensation reaction to form the imidazo[2,1-b]thiazole (B1210989) ring system. researchgate.netnih.govnih.govmdpi.comconnectjournals.com This reaction involves the nucleophilic attack of the endocyclic nitrogen of the thiazole ring on the α-carbon of the haloketone, followed by cyclization. researchgate.netnih.gov

Thiazole-triazole Hybrids: Thiazole-triazole hybrids can be synthesized by introducing a functional group that can participate in a 1,3-dipolar cycloaddition reaction. For example, a propargyl group can be introduced onto a derivative of this compound, which can then react with an azide (B81097) to form a triazole ring via a "click" reaction.

Schiff Bases: The 2-amino derivative of this compound readily condenses with various aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.netorientjchem.org This reaction is typically carried out in the presence of an acid catalyst. nih.govresearchgate.net

Thiazole PrecursorReagent(s)Resulting Heterocyclic System
Methyl 2-amino-4-methylthiazole-5-carboxylateα-haloketoneImidazo[2,1-b]thiazole
Propargylated thiazole derivativeAzide, Cu(I) catalystThiazole-triazole hybrid
Methyl 2-amino-4-methylthiazole-5-carboxylateAldehyde or KetoneSchiff Base

Reaction Mechanisms and Pathways of this compound and its Derivatives

The reactivity of the thiazole ring in this compound is influenced by the electronic effects of its substituents. The 2-methyl group is an electron-donating group, while the 4-methoxycarbonyl group is an electron-withdrawing group. These opposing effects dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The thiazole ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. The electron-donating 2-methyl group would be expected to activate the ring towards electrophilic attack, while the electron-withdrawing 4-methoxycarbonyl group would deactivate it. The position of electrophilic attack is determined by the combined directing effects of these substituents. Typically, the 5-position of the thiazole ring is the most susceptible to electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at one of the ring positions. The electron-withdrawing nature of the 4-methoxycarbonyl group could potentially make the ring more susceptible to nucleophilic attack, particularly at the 2- and 5-positions, if a suitable leaving group is present.

Oxidation and Reduction Pathways of Thiazole Carboxylates

The thiazole ring and its substituents can undergo a variety of oxidation and reduction reactions, allowing for the synthesis of diverse derivatives. The reactivity of this compound in these transformations is influenced by the electron-withdrawing nature of the carboxylate group and the inherent properties of the thiazole nucleus.

Oxidation:

The oxidation of thiazole derivatives can be directed at either the sulfur atom or the side-chain substituents. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), are commonly employed for the oxidation of alkyl groups attached to heterocyclic rings to form the corresponding carboxylic acids. researchgate.net In the case of this compound, the methyl group at the 2-position is a potential site for oxidation. Under vigorous conditions, it is expected to be converted to a carboxylic acid group, yielding thiazole-2,4-dicarboxylic acid. The general transformation is depicted below:

Reaction Scheme: Oxidation of 2-Methyl Group

Reactant: this compound

Reagent: Potassium Permanganate (KMnO₄)

Product: Thiazole-2,4-dicarboxylic acid

The thiazole ring itself is generally resistant to oxidation due to its aromatic character. However, under harsh oxidative conditions, ring cleavage can occur.

Reduction:

The ester functional group in this compound is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol, yielding (2-methylthiazol-4-yl)methanol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of activating agents such as aluminum chloride (AlCl₃). google.com This modified reagent system can effectively reduce the thiazole ester to the corresponding alcohol. google.com

The general pathways for the reduction of the ester group are summarized in the table below.

Reduction PathwayReactantReagent(s)Product
Direct Reduction This compoundLithium Aluminum Hydride (LiAlH₄)(2-methylthiazol-4-yl)methanol
Activated Reduction This compoundSodium Borohydride (NaBH₄), Aluminum Chloride (AlCl₃)(2-methylthiazol-4-yl)methanol

An alternative approach involves the conversion of the corresponding carboxylic acid chloride to an aldehyde via catalytic hydrogenation using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst, a process known as the Rosenmund reduction. nih.gov This method, however, first requires the hydrolysis of the ester to the carboxylic acid and subsequent conversion to the acid chloride.

Ester Hydrolysis and Related Mechanisms

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-methylthiazole-4-carboxylic acid, is a fundamental transformation. This reaction can be effectively achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is a widely used method for the conversion of esters to carboxylic acids. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). lookchem.comgoogle.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and methanol (B129727). A final acidification step is required to protonate the carboxylate salt and furnish the desired carboxylic acid.

A study on the hydrolysis of the related compound, methyl 2-methyl-2-thiazoline-4-carboxylate, in 0.1M sodium hydroxide demonstrated the feasibility of this transformation. osti.gov

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. The reaction is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an excess of water to drive the equilibrium towards the products. The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst.

Research on the hydrolysis of methyl 2-methyl-2-thiazoline-4-carboxylate showed that the reaction is very slow in highly concentrated acid (7M HCl) but the rate increases as the acid concentration decreases, reaching a maximum at approximately pH 1.7. osti.gov

The conditions and outcomes of these hydrolysis methods are summarized in the interactive data table below.

Hydrolysis TypeReagentsKey IntermediateFinal Product (after workup)Reaction Characteristics
Base-Catalyzed NaOH or LiOH, H₂OTetrahedral Intermediate2-methylthiazole-4-carboxylic acidIrreversible, requires final acidification
Acid-Catalyzed H⁺ (e.g., HCl, H₂SO₄), H₂OProtonated Tetrahedral Intermediate2-methylthiazole-4-carboxylic acidReversible, driven by excess water

Iii. Advanced Analytical Characterization Techniques for Methyl 2 Methylthiazole 4 Carboxylate

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. While a publicly available, peer-reviewed experimental spectrum for Methyl 2-methylthiazole-4-carboxylate is not readily found, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

The proton on the thiazole (B1198619) ring (H-5) is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the ester group.

The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet.

The methyl protons attached to the thiazole ring (C2-CH₃) would also present as a singlet, typically in the alkyl region.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated.

The carbonyl carbon of the ester group is expected to be the most downfield signal.

The carbons within the thiazole ring (C2, C4, and C5) will have characteristic shifts influenced by the nitrogen and sulfur heteroatoms. hmdb.ca

The two methyl carbons (one from the C2-methyl group and one from the ester) will appear in the upfield (aliphatic) region of the spectrum. hmdb.ca

Table 1: Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shift (δ ppm) Multiplicity Assignment
H-5~8.0 - 8.5SingletThiazole ring H
-OCH₃~3.9 - 4.1SingletEster methyl H
C2-CH₃~2.7 - 2.9SingletThiazole methyl H
¹³C NMR Predicted Chemical Shift (δ ppm) Assignment
C=O~160 - 165Ester carbonyl C
C2~165 - 170Thiazole ring C
C4~145 - 150Thiazole ring C
C5~125 - 130Thiazole ring C
-OCH₃~52 - 55Ester methyl C
C2-CH₃~18 - 22Thiazole methyl C

Note: The data in the table are predicted values based on general NMR principles and data from similar thiazole structures; they are not from a recorded experimental spectrum.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 157.19 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 157. Key fragmentation pathways for esters and thiazole derivatives would be expected. nih.gov This includes the loss of the methoxy (B1213986) group ([M-31]⁺) to give an ion at m/z 126, or the loss of the entire carbomethoxy group ([M-59]⁺) resulting in a fragment at m/z 98. Further fragmentation of the thiazole ring itself can also occur. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the analysis of thiazole derivatives in complex mixtures. These methods involve separating the compound from a matrix using high-performance liquid chromatography (HPLC) before it enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses. LC-MS/MS provides high sensitivity and selectivity, making it suitable for quantitative studies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchingThiazole ring (C5-H)
3000 - 2850C-H stretchingMethyl groups (-CH₃)
1750 - 1735C=O stretching (strong, sharp)Ester carbonyl
1600 - 1450C=C and C=N stretchingThiazole ring
1300 - 1150C-O stretching (asymmetric)Ester
~700 - 600C-S stretchingThiazole ring

The most prominent peak would be the strong, sharp absorption from the ester carbonyl (C=O) stretch, typically found around 1735-1750 cm⁻¹. nih.gov The presence of both aromatic-like C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) would also be evident.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The thiazole ring, being a heteroaromatic system, is a chromophore. The spectrum of this compound is expected to show absorption maxima (λ_max) due to π→π* transitions within the conjugated system formed by the thiazole ring and the carboxylate group. Carbonyl compounds often exhibit a weak absorption in the 270-300 nm range due to n→π* transitions. sigmaaldrich.com For related unsaturated carboxylic acids and esters, absorption maxima are typically observed around 210 nm. The specific λ_max for this compound would be influenced by the combined electronic effects of the ring and its substituents.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of thiazole carboxylic acids and their esters.

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilane) column, is typically employed.

Mobile Phase: The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The polarity of the mobile phase can be adjusted by changing the solvent ratio. To improve peak shape and resolution, modifiers such as formic acid or acetic acid are often added.

Detection: Detection can be achieved using a UV detector, set at a wavelength where the compound absorbs significantly (e.g., in the 210-280 nm range), or by coupling the HPLC system to a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation.

Gas Chromatography (GC): Gas chromatography is another viable technique, particularly when coupled with a mass spectrometer (GC-MS). The compound must be sufficiently volatile and thermally stable to be analyzed by GC. The separation is achieved on a capillary column with a specific stationary phase, and the components are separated based on their boiling points and interactions with the column. GC-MS allows for both separation and identification based on the mass spectrum of the eluted compound. nih.gov

Iv. Biological Activity and Molecular Mechanisms of Action of Methyl 2 Methylthiazole 4 Carboxylate Derivatives

Antimicrobial Activity of Thiazole (B1198619) Carboxylates

Thiazole carboxylate derivatives have demonstrated significant efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. This broad-spectrum activity underscores their potential as versatile anti-infective agents.

Derivatives of thiazole-4-carboxylates have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, Schiff bases of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their potential against multidrug-resistant (MDR) clinical isolates. nih.gov

Certain synthesized compounds demonstrated significant minimum inhibitory concentrations (MIC). For instance, against the Gram-positive Staphylococcus epidermidis (MDR), one derivative showed an MIC of 250 µg/mL. nih.gov The same compound also exhibited activity against the Gram-negative Pseudomonas aeruginosa (MDR) with an MIC of 375 µg/mL. nih.gov Another derivative displayed an MIC of 250 µg/mL against the Gram-positive Staphylococcus aureus (MDR), and an MIC of 375 µg/mL against the Gram-negative Escherichia coli (MDR). nih.gov The antibacterial efficacy of these compounds highlights the potential of the thiazole-4-carboxylate scaffold in combating drug-resistant bacterial infections. nih.gov

CompoundBacterial StrainGram StainMIC (µg/mL)
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 1Staphylococcus epidermidis (MDR)Positive250
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 1Pseudomonas aeruginosa (MDR)Negative375
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 2Staphylococcus aureus (MDR)Positive250
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 2Escherichia coli (MDR)Negative375

In addition to their antibacterial properties, thiazole carboxylate derivatives have also been investigated for their antifungal activity. Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylate have shown inhibitory effects against pathogenic fungi. nih.gov

In a study, one such derivative demonstrated a greater zone of inhibition against Candida glabrata (21.0 mm) than the standard antifungal drug nystatin (B1677061) (19.1 mm). nih.gov Another derivative showed a significant zone of inhibition against Candida albicans (20.0 mm), which was also larger than that of nystatin (19.3 mm). nih.gov These findings suggest that the thiazole-4-carboxylate structure is a promising foundation for the development of new antifungal agents. nih.gov

CompoundFungal StrainZone of Inhibition (mm)Reference Drug (Nystatin) Zone of Inhibition (mm)
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 1Candida glabrata21.019.1
Ethyl 2-aminothiazole-4-carboxylate Schiff base derivative 2Candida albicans20.019.3

A significant area of research for thiazole carboxylates has been in the development of new treatments for tuberculosis, caused by Mycobacterium tuberculosis. Derivatives of 2-aminothiazole-4-carboxylate have shown potent antitubercular activity. plos.org One notable compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to inhibit the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). plos.orgnih.gov

The molecular target for some of these derivatives has been identified as β-ketoacyl-ACP synthase (mtFabH), an essential enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway. nih.govsapub.org This pathway is crucial for the production of mycolic acids, a key component of the mycobacterial cell wall. researchgate.net The antibiotic thiolactomycin (B1682310) is a known inhibitor of this enzyme. researchgate.net While methyl 2-amino-5-benzylthiazole-4-carboxylate showed potent whole-cell activity, it did not inhibit mtFabH, suggesting an alternative mechanism of action. plos.orgnih.gov

In contrast, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to be a potent inhibitor of mtFabH with an IC50 value of 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM), although it did not exhibit whole-cell activity against M. tuberculosis. nih.govsapub.org This dissociation between enzyme inhibition and whole-cell activity highlights the complexity of drug design for tuberculosis and suggests that factors such as cell wall permeability may play a crucial role. nih.gov

CompoundActivityTargetValue
Methyl 2-amino-5-benzylthiazole-4-carboxylateMICM. tuberculosis H37Rv0.06 µg/mL (240 nM)
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateIC50mtFabH0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)

Anticancer Activity of Thiazole Carboxylates

The thiazole ring is a key structural motif in a number of anticancer agents, and derivatives of thiazole carboxylates have been actively investigated for their potential to inhibit cancer cell growth and induce cell death. mdpi.com

Novel 2-[(substituted)acetamido]thiazole-4-carboxylates have been designed and synthesized as potential anticancer agents. bohrium.com In a study evaluating their in vitro cytotoxic activity against Panc-1 human pancreatic cancer cells, several derivatives demonstrated significant inhibition of cell proliferation. bohrium.com

Notably, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate and ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylate inhibited the proliferation of Panc-1 cells by over 50% at a concentration of 90 µM. bohrium.com The former compound was particularly potent, with an IC50 value of 43.08 µM. bohrium.com Further investigation revealed that this derivative also significantly inhibited the migration, invasion, and adhesion of Panc-1 cells, indicating its potential to interfere with metastasis. bohrium.com

CompoundCell LineActivityValue
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)IC5043.08 µM
Ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)% Inhibition at 90 µM> 50%

The anticancer effects of thiazole derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle. One study on a novel thiazole derivative, 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (compound 4c), investigated its effects on MCF-7 breast cancer cells. chemicalbook.com

Treatment with this compound at its IC50 concentration (2.57 ± 0.16 µM) led to a significant increase in the percentage of cells in the pre-G1 phase of the cell cycle, from 2.02% in untreated cells to 37.36% in treated cells, indicating cell cycle arrest. chemicalbook.com Furthermore, the compound was found to induce both early and late apoptosis. The percentage of early apoptotic cells increased from 0.51% in the control group to 22.39% in the treated group, while the percentage of late apoptotic cells increased from 0.29% to 9.51%. chemicalbook.com These findings suggest that the cytotoxic activity of this thiazole derivative is mediated through the induction of cell cycle arrest and apoptosis. chemicalbook.com

ParameterControl (MCF-7 cells)Treated (MCF-7 cells with compound 4c)
% of cells in Pre-G1 Phase2.02%37.36%
% of Early Apoptotic Cells0.51%22.39%
% of Late Apoptotic Cells0.29%9.51%

Specific Molecular Targets in Oncological Pathways

Derivatives of Methyl 2-methylthiazole-4-carboxylate have been identified as potent agents against cancer, targeting several key proteins in oncological pathways. Research has moved beyond general cytotoxic effects to pinpoint specific molecular interactions.

One significant target identified is Monoacylglycerol lipase (B570770) (MAGL) , an enzyme involved in the endocannabinoid system that redirects lipid stores toward pro-tumorigenic signaling lipids in cancer cells. A study on 2-amino-4-methylthiazole-5-carboxylate derivatives found two compounds, 3g and 4c, to be highly potent MAGL inhibitors with IC50 values of 0.037 µM and 0.063 µM, respectively. nih.gov These compounds demonstrated significant growth inhibition in various cancer cell lines, with compound 4c showing a GI50 value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line. nih.gov

Another critical target is the mucin 1 (MUC1) oncoprotein , which is a potential target for breast cancer therapy. A series of 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their anti-breast cancer activity. nih.gov Compounds designated as 1 and 3d exhibited highly potent activity against MDA-MB-231 breast adenocarcinoma cell lines, suggesting they could be effective MUC1 inhibitors. nih.gov

Furthermore, thiazole derivatives have been shown to inhibit receptor tyrosine kinases crucial for tumor angiogenesis and growth. One synthesized derivative, compound 4c , was found to effectively block vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 0.15 µM. mdpi.com In a different study aimed at discovering novel c-Met inhibitors, a series of thiazole carboxamide-derived analogues were developed, leading to the identification of compound 51am as a promising inhibitor of the c-Met kinase enzyme in both biochemical and cellular assays. nih.gov

Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives

Compound Molecular Target Cancer Type/Cell Line Activity Measurement Value
3g MAGL Non-Small Cell Lung Cancer (EKVX) GI50 0.865 µM nih.gov
4c MAGL Non-Small Cell Lung Cancer (HOP-92) GI50 0.34 µM nih.gov
1 MUC1 Breast Adenocarcinoma (MDA-MB-231) High Potency N/A nih.gov
3d MUC1 Breast Adenocarcinoma (MDA-MB-231) High Potency N/A nih.gov
4c VEGFR-2 N/A IC50 0.15 µM mdpi.com
51am c-Met Kinase Various Human Cancer Cell Lines High Potency N/A nih.gov

Other Pharmacological Modulations and Enzyme Interactions

The thiazole nucleus is a key pharmacophore in the development of antiviral agents. Patent literature from 2014 to 2021 highlights the broad-spectrum antiviral activities of thiazole derivatives. nih.gov These compounds have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole ring allows for modifications that can lead to potent and selective antiviral drugs. nih.gov Research into N-heterocycles has shown that compounds incorporating the 1,2,3-thiadiazole (B1210528) moiety, a related structure, demonstrate notable activity against viruses such as HIV and HBV. dntb.gov.ua The development of new, safe, and efficient antiviral drugs remains critical, especially with the rise of drug-resistant viral strains, and thiazole derivatives represent a promising avenue for this research. nih.gov

Thiazole carboxylate derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, primarily involving the inhibition of cyclooxygenase (COX) enzymes. The arachidonic acid pathway, which involves lipoxygenase (LOX) and COX enzymes, is a key target for anti-inflammatory drugs. researchgate.net

Studies have shown that certain thiazole derivatives can effectively reduce inflammation. For instance, a series of synthesized thiazole derivatives showed appreciable anti-inflammatory activity in rat paw edema models, with compounds 3c and 3d achieving up to 44% and 41% inhibition, respectively. wisdomlib.org Another study identified 2-Morpholino-4-phenyl thiazole-5-carboxylic acid as being more active than the standard drug Diclofenac in the carrageenan-induced rat paw edema test. researchgate.net

More specific investigations into the molecular targets have identified thiazole derivatives as potent COX inhibitors. A series of novel thiazole carboxamide derivatives were evaluated for their activity against COX-1 and COX-2. Compound 2b was the most effective against the COX-1 enzyme (IC50 of 0.239 µM), while compound 2a showed the highest selectivity for COX-2. acs.org Additionally, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were identified as a novel class of selective COX-1 inhibitors, with several compounds exhibiting greater anti-inflammatory activity than the reference drug indomethacin. mdpi.com

Table 2: Anti-inflammatory and COX Inhibition Activity of Thiazole Derivatives

Compound/Derivative Model/Target Activity Result
Thiazole derivative 3c Carrageenan-induced edema % Inhibition 44% wisdomlib.org
Thiazole derivative 3d Carrageenan-induced edema % Inhibition 41% wisdomlib.org
2-Morpholino-4-phenyl thiazole-5-carboxylic acid Carrageenan-induced edema % Inhibition (after 3h) 88.88% researchgate.net
Thiazole carboxamide 2a COX-2 Selectivity Ratio 2.766 acs.org
Thiazole carboxamide 2b COX-1 IC50 0.239 µM acs.org
Thiazolidinone derivative 13 Carrageenan-induced edema % Inhibition 57.8% mdpi.com

Derivatives of thiazole carboxylic acid are potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme that plays a crucial role in purine (B94841) metabolism and the production of uric acid. researchgate.net Elevated levels of uric acid can lead to conditions like gout and hyperuricemia.

A rationally designed series of thiazole-5-carboxylic acid derivatives were synthesized and tested for XO inhibition. Among the 22 compounds, GK-20 was identified as the most potent, with an IC50 value of 0.45 µM. researchgate.netresearchgate.net Kinetic studies revealed that these compounds act as mixed-type inhibitors. researchgate.net

Further structural optimization led to the discovery of a novel 2-phenylthiazole-4-carboxylic acid scaffold. Compound 8 from this series was identified as a particularly potent XO inhibitor, with an IC50 value of 48.6 nM, and it also demonstrated a hypouricemic effect in a mouse model of hyperuricemia. nih.gov

Table 3: Xanthine Oxidase (XO) Inhibition by Thiazole Carboxylate Derivatives

Compound Scaffold IC50 Value
GK-20 Thiazole-5-carboxylic acid 0.45 µM researchgate.netresearchgate.net
Compound 8 2-Phenylthiazole-4-carboxylic acid 48.6 nM nih.gov

Structure-Activity Relationship (SAR) Studies of Thiazole Carboxylates

The biological activity of thiazole carboxylate derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-Activity Relationship (SAR) studies have provided valuable insights into optimizing these compounds for different therapeutic targets.

For Anticancer Activity:

The presence of a thiazole ring combined with a 1,3,4-thiadiazole (B1197879) ring is considered essential for cytotoxic activity. nih.gov

An electron-donating group, such as a methyl group, at position 4 of an attached phenyl ring can increase anticancer potency. nih.gov

A methoxy (B1213986) group has been found to lead to higher activity compared to a halogen group. ijper.org

Specifically, the presence of methyl (-CH3) and fluorine (-F) groups on a benzophenone (B1666685) moiety and a methoxy (CH3O-) group on an adjacent phenyl ring can enhance anticancer activity. ijper.org

For Anti-inflammatory Activity:

SAR studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives revealed that the hydrophobic nature of substituents strongly and positively influences anti-inflammatory activity. mdpi.com

In contrast, the electronic effect of the substituent was found to be insignificant for this class of compounds. mdpi.com

For Antimicrobial Activity:

The presence of an electron-withdrawing group, such as bromine, at the para-position of an attached phenyl ring was found to be essential for antimicrobial activity. nih.gov

For Xanthine Oxidase Inhibition:

SAR analysis of thiazole-5-carboxylic acid derivatives showed that di-substituted compounds on "Ring B" (an attached phenyl ring) were more potent inhibitors than mono-substituted derivatives. researchgate.net

Furthermore, para-substitution on this phenyl ring was identified as being crucial for high xanthine oxidase inhibitory potential. researchgate.net

These SAR findings are critical for the rational design of new, more potent, and selective thiazole carboxylate derivatives for specific therapeutic applications.

Conformational Aspects and Receptor Binding Affinity

The interaction between a ligand and its biological target is fundamentally governed by the principles of molecular recognition, where the three-dimensional structure (conformation) of the ligand plays a pivotal role in determining its binding affinity and subsequent biological activity. For derivatives of this compound, understanding the relationship between their conformational properties and receptor binding is crucial for rational drug design. Researchers employ a combination of computational and experimental techniques to elucidate these structure-activity relationships (SAR).

The binding affinity of these derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through in vitro assays and provide a direct measure of a compound's potency. Structure-activity relationship studies systematically modify the chemical structure of the parent compound and assess the impact on binding affinity. researchgate.netnih.gov

One area of investigation involves derivatives of 2-aminothiazole-4-carboxylate, which have been explored as potential agents against Mycobacterium tuberculosis. plos.org Modeling studies of these analogues with the β-ketoacyl-ACP synthase mtFabH have provided insights into their binding mechanism. plos.org A hypothetical template for inhibitor development suggests that key hydrogen-bonding interactions with the catalytic triad (B1167595) amino acid residues are crucial for binding. plos.org The conformation of the molecule dictates the positioning of the 2-amino group and substituents at the 5-position within the enzyme's active site channels, directly influencing inhibitory activity. plos.org

In the development of ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a series of 2-halothiazole derivatives demonstrated the profound impact of subtle structural changes on receptor affinity. nih.gov The structure of a potent mGlu5 ligand was modified by replacing a 2-fluoromethyl substituent with various amino or halo groups. nih.gov The affinity of each new ligand for rat brain mGlu5 was determined in binding assays. nih.gov The results showed that 2-chloro-thiazoles and 2-fluorothiazoles could achieve sub-nanomolar affinity, while the corresponding 2-iodo compounds generally had lower affinity. nih.gov This highlights how the nature of the substituent at the 2-position influences the electronic and steric properties of the molecule, thereby modulating its binding affinity. nih.gov The 2-fluorothiazole (B1628781) derivative 10b not only showed a Ki of 0.70 nM but also displayed over 10,000-fold selectivity over other mGluR subtypes and a wide range of other receptors. nih.gov

Binding Affinities of 2-Substituted Thiazole Derivatives at the mGlu5 Receptor. nih.gov
CompoundSubstituent at 2-PositionDistal Aryl Group SubstituentKi (nM)
6a-NH23-CN2.1
6b-NH23-F15
7a-Cl3-CN0.86
7b-Cl3-F0.94
8a-Br3-CN1.4
8b-Br3-F1.8
9a-I3-CN13
9b-I3-F6.6
10b-F3-F0.70

Similarly, studies on thiazole carboxamide derivatives as COX inhibitors have generated extensive SAR data. The inhibitory activity and selectivity for COX-1 versus COX-2 are highly dependent on the substitution patterns on the thiazole and associated phenyl rings. nih.gov For instance, compound 2a in one study was found to be the most selective for COX-2 over COX-1, a feature attributed to its specific conformational arrangement within the larger COX-2 binding site. nih.gov The extended conformation of the molecule, including its trimethoxy substituents, resulted in steric and electronic penalties within the narrower COX-1 binding site, thus reducing its potency against that isoform. nih.gov

In Vitro COX Inhibitory Activity of Thiazole Carboxamide Derivatives. nih.gov
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
2a2.650.9582.77
2b0.2390.1911.25
Celecoxib (Reference)0.0480.00224.0

V. Computational and Theoretical Investigations of Methyl 2 Methylthiazole 4 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-target interactions. For Methyl 2-methylthiazole-4-carboxylate, docking simulations can be employed to explore its binding affinity and mode of interaction with various proteins.

In studies on related thiazole (B1198619) derivatives, molecular docking has been successfully used to identify potential binding patterns within the active sites of enzymes like cyclooxygenase (COX) and Aurora kinases. nih.govacs.org For instance, simulations of thiazole carboxamide derivatives with COX-1 and COX-2 have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govnih.gov Similarly, docking studies could elucidate how this compound might fit into the ATP-binding pocket of a kinase or the active site of another enzyme, highlighting potential hydrogen bonds with amino acid residues and favorable hydrophobic contacts.

A hypothetical docking study of this compound into an enzyme active site would involve preparing the 3D structure of the ligand and the protein target (often obtained from the Protein Data Bank). The simulation would then generate multiple possible binding poses, which are scored based on their predicted binding energy. The results can be visualized to analyze the specific interactions, such as hydrogen bonds between the carboxylate group or the thiazole nitrogen and polar residues in the active site.

Table 1: Potential Interacting Residues in a Hypothetical Enzyme Active Site for this compound

Functional Group of Ligand Potential Interacting Amino Acid Residues Type of Interaction
Methyl group (on thiazole) Leucine, Valine, Alanine Hydrophobic
Thiazole ring Phenylalanine, Tyrosine, Tryptophan π-π stacking
Carboxylate group Arginine, Lysine, Serine, Threonine Hydrogen bonding, Ionic interactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other physicochemical properties of molecules. scielo.org.mx These calculations can provide insights into the reactivity and stability of this compound. A study on the structurally similar Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate utilized DFT at the B3LYP/6-311++G (d, p) level of theory to determine its optimized geometry, total energies, and thermodynamic properties. researchgate.net

For this compound, DFT calculations can be used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller energy gap suggests that the molecule is more reactive. Furthermore, these calculations can predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions of the molecule that are likely to be involved in electrostatic interactions with a biological target.

Table 2: Hypothetical DFT Calculated Properties for this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability
Dipole Moment 2.5 D Measures the polarity of the molecule

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a series of analogs of this compound, QSAR models could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Studies on other thiazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structure-activity relationships for their antimicrobial activity. tandfonline.com These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For this compound derivatives, a QSAR model could guide the synthesis of new compounds with improved potency. researchgate.net

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. nih.gov

If this compound is docked into a protein, an MD simulation can be performed to assess the stability of the predicted binding mode. The simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can provide information on the flexibility of the ligand in the binding site and the persistence of key interactions, such as hydrogen bonds. This information is valuable for validating docking results and gaining a deeper understanding of the binding mechanism.

In Silico Predictive Modeling for Biological Interactions

In silico predictive modeling encompasses a broad range of computational tools used to predict the biological effects of chemicals. upf.edu These models can be used to estimate various properties of this compound, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Predicting these properties early in the drug discovery process is crucial for identifying compounds with favorable pharmacokinetic and safety profiles. nih.gov

Various software and web-based platforms can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecule's structure and physicochemical properties. For this compound, these in silico models can help to assess its drug-likeness and identify potential liabilities before committing to extensive experimental testing. nih.govmdpi.com

Vi. Research Applications and Emerging Areas for Methyl 2 Methylthiazole 4 Carboxylate

Role as a Chemical Building Block and Intermediate in Complex Organic Synthesis

The structural framework of methyl 2-methylthiazole-4-carboxylate makes it a valuable intermediate in the synthesis of more complex molecules. The thiazole (B1198619) ring is a common scaffold in many biologically active compounds, and this particular ester provides a convenient handle for further chemical modifications. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations open up pathways to a diverse array of derivatives.

One of the key applications of similar thiazole derivatives is in the synthesis of antibiotics. For example, the thiazole ring is a core component of some cephalosporin (B10832234) antibiotics. While not a direct precursor in all cases, the chemistry of this compound is relevant to the construction of such complex structures. The 2-methyl group and the carboxylate at the 4-position can influence the reactivity of the thiazole ring, allowing for selective functionalization at other positions.

Furthermore, this compound can be utilized in the synthesis of various heterocyclic systems through reactions involving the thiazole ring or its substituents. The nitrogen and sulfur atoms of the thiazole ring can also participate in coordination chemistry, making it a potential ligand for catalysis, as will be discussed later. The versatility of this molecule as a starting material makes it a key component in the toolbox of synthetic organic chemists aiming to construct complex and functionally rich molecules.

Development of Novel Therapeutic Agents and Scaffolds

The thiazole nucleus is a prominent feature in a multitude of compounds with a wide spectrum of therapeutic activities. Consequently, this compound serves as an important scaffold for the development of new pharmaceutical agents. Researchers have explored the modification of this core structure to synthesize derivatives with potential applications in treating various diseases.

Thiazole-containing compounds have been investigated for their potential as:

Anticancer agents: The thiazole ring is present in several anticancer drugs. Derivatives of 2-methylthiazole-4-carboxylic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. tcichemicals.com The ability to modify the carboxylate group allows for the introduction of different functionalities that can interact with biological targets.

Antimicrobial agents: The thiazole scaffold is a key component of many antimicrobial drugs. Research has shown that derivatives of aminothiazole-4-carboxylates exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.orgnih.gov This highlights the potential of the 2-methylthiazole-4-carboxylate core in the design of new anti-infective agents.

Anti-inflammatory agents: Thiazole derivatives have also been explored for their anti-inflammatory properties. For instance, a novel thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic rats, potentially through its anti-inflammatory and antioxidant effects. nih.gov

The development of new therapeutic agents often involves the synthesis of a library of compounds based on a common scaffold. This compound is an ideal starting point for such endeavors due to the relative ease with which it can be functionalized.

Applications in Materials Science (e.g., optical and electrical properties)

While direct studies on the optical and electrical properties of this compound are not extensively reported, the inherent characteristics of the thiazole ring suggest its potential utility in materials science. Thiazole-containing polymers and small molecules have been investigated for their interesting electronic and photophysical properties.

The thiazole ring is an electron-rich heterocycle, which can impart useful electronic characteristics to materials. This can lead to applications in:

Organic electronics: Thiazole units can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of such materials can be tuned by modifying the substituents on the thiazole ring.

Fluorescent materials: Many heterocyclic compounds, including thiazoles, exhibit fluorescence. By extending the conjugation of the system or by introducing specific functional groups, derivatives of this compound could be developed into fluorescent dyes for various applications, including sensors and imaging agents.

The presence of the carboxylate group also offers a handle for polymerization or for grafting onto other materials, allowing for the creation of hybrid materials with tailored properties. Further research into the solid-state properties and polymerization of derivatives of this compound could unveil new and exciting applications in materials science.

Functional Probes and Imaging Agents in Biological Systems

The development of functional probes and imaging agents is crucial for understanding complex biological processes. Fluorescent molecules are particularly valuable in this regard. While specific applications of this compound as a biological probe are not widely documented, its structural features suggest potential in this area.

The thiazole ring itself can be part of a fluorophore. By designing molecules where the fluorescence properties are sensitive to the local environment (e.g., pH, ion concentration, presence of specific biomolecules), derivatives of this compound could be developed as chemical sensors.

Furthermore, the carboxylate group provides a convenient point of attachment for conjugating the molecule to biomolecules such as proteins or nucleic acids. This would allow for the targeted delivery of the probe to specific locations within a cell or organism. Carboxylate-modified surfaces are also commonly used for the immobilization of biomolecules in biosensors and biochips. fishersci.se

Future research in this area could focus on synthesizing derivatives of this compound with enhanced fluorescence quantum yields and specific recognition capabilities, paving the way for their use as sophisticated tools in biomedical research.

Catalytic Applications as Ligands in Transition Metal Catalysis

The nitrogen and sulfur atoms in the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. Additionally, the carboxylate group (after hydrolysis of the methyl ester) can also act as a ligand. wikipedia.org This combination of donor atoms makes the molecule and its derivatives attractive candidates for use as ligands in transition metal catalysis.

The coordination of a metal to a thiazole-containing ligand can influence the metal's catalytic activity and selectivity. Thiazole-based ligands have been used in a variety of catalytic reactions. The specific steric and electronic properties of the 2-methylthiazole-4-carboxylate ligand could lead to catalysts with unique reactivity.

Potential catalytic applications could include:

Cross-coupling reactions: Palladium complexes with N-heterocyclic ligands are widely used in C-C and C-N bond-forming reactions.

Oxidation and reduction reactions: Copper and iron complexes with thiazole-containing ligands have shown catalytic activity in various oxidation and reduction processes. scielo.br

Asymmetric catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for enantioselective transformations.

The synthesis and characterization of transition metal complexes with ligands derived from this compound is an active area of research with the potential to yield novel and efficient catalysts for a range of chemical transformations. orientjchem.orgnih.gov

Vii. Environmental and Sustainability Research Aspects of Thiazole Carboxylates

Environmental Occurrence and Distribution as an Emerging Contaminant

Thiazole (B1198619) derivatives are increasingly being identified as emerging contaminants in various environmental compartments, particularly in aquatic systems. nih.gov While specific data on Methyl 2-methylthiazole-4-carboxylate is limited, studies have confirmed the presence of other structurally related thiazole compounds in water bodies. nih.gov These compounds enter the environment through industrial effluents, agricultural runoff, and wastewater treatment plant discharges.

The thiazole core is a common feature in several significant emerging pollutants. nih.gov For instance, the fungicide Thiabendazole, the vulcanizing agent 2-mercaptobenzothiazole (B37678), and the non-steroidal anti-inflammatory drug Meloxicam have all been detected in aquatic environments. nih.govmdpi.com The persistence and potential for bioaccumulation of some of these compounds raise concerns about their long-term ecological effects. Furthermore, research has shown that some thiazole structures, such as 2-acetylthiazole-4-carboxylic acid, are widely distributed in a vast range of organisms, including eukaryotes and bacteria, suggesting a natural prevalence of this chemical scaffold. nih.gov

Table 1: Examples of Thiazole-Based Emerging Contaminants Detected in the Environment

CompoundPrimary Use/SourceEnvironmental DetectionReference
ThiabendazoleFungicide, AntihelminthicAquatic environments nih.gov
2-MercaptobenzothiazolePlasticizer/Vulcanizing AgentAquatic environments nih.govmdpi.com
MeloxicamNon-steroidal anti-inflammatory drug (NSAID)Aquatic environments nih.gov
TricyclazoleFungicideAquatic environments nih.gov

Degradation Pathways and Mechanisms in Environmental Matrices

Understanding the degradation of thiazole carboxylates is crucial for assessing their environmental fate and developing effective remediation strategies. Research has focused on both chemical and biological degradation pathways.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These methods have proven effective in degrading recalcitrant aromatic compounds, including thiazoles. mdpi.comresearchgate.net

A prominent AOP is the use of ultraviolet (UV) light in combination with hydrogen peroxide (H₂O₂). mdpi.com In a study on the model thiazole pollutant Thioflavin T (ThT), the UV/H₂O₂ system demonstrated rapid degradation of the compound. nih.govmdpi.com The process involves the photolytic cleavage of H₂O₂ to generate •OH radicals, which then attack the thiazole ring and its substituents, leading to the formation of various intermediates and eventual mineralization. mdpi.com Liquid chromatography-mass spectroscopy (LC-MS) has been used to identify the different degradation products formed during this process. nih.govnih.gov Another effective AOP involves the use of sulfate (B86663) radicals (SO₄•−), which can be generated by activating persulfate (PS). researchgate.net This technique has been successfully applied to degrade benzothiazole (B30560) in aqueous solutions. researchgate.net

Table 2: Application of AOPs for the Degradation of Thiazole Compounds

AOP MethodModel CompoundKey FindingsReference
UV + H₂O₂Thioflavin T (ThT)Effective degradation through hydroxyl radical attack; multiple intermediates identified. nih.govmdpi.com
Heat-activated Persulfate (PS)Benzothiazole (BTH)Degradation achieved via sulfate radical-based oxidation. researchgate.net
Photo-FentonGeneral Organic PollutantsHighly effective due to the generation of hydroxyl radicals from H₂O₂ and an iron catalyst. researchgate.netmdpi.com

Enzymatic bioremediation is an emerging and environmentally friendly approach for treating organic pollutants. mdpi.com This method utilizes specific enzymes, primarily from the oxidoreductase class, to catalyze the breakdown of contaminants. nih.govmdpi.com Peroxidases, such as chloroperoxidase (CPO) and soybean peroxidase (SBP), have been extensively studied for their potential to degrade a variety of organic compounds, including thiazoles. nih.govuaeu.ac.ae

Research on the degradation of Thioflavin T (ThT) using a CPO and H₂O₂ system showed that the enzyme could effectively transform the pollutant. mdpi.comnih.gov Interestingly, the degradation pathway and the resulting intermediates were significantly different from those produced by the UV/H₂O₂ AOP, with only one common intermediate species. mdpi.com Further studies comparing CPO and SBP for the degradation of ThT and 2-mercaptobenzothiazole revealed that different peroxidases exhibit remarkably different optimal reaction conditions, efficiencies, and degradation pathways. uaeu.ac.ae For instance, SBP required a redox mediator for its activity against ThT, which was not necessary for CPO. uaeu.ac.ae These findings highlight that related enzymes can behave very differently and underscore the need for detailed mechanistic studies to optimize enzymatic remediation processes for specific thiazole contaminants. uaeu.ac.ae

Remediation Strategies and Technologies for Thiazole Contaminants

Addressing the contamination of soil and water by thiazole derivatives requires a range of remediation technologies. mdpi.com These strategies can be broadly categorized as physical, chemical, and biological methods. epa.govitrcweb.org The choice of technology depends on the specific contaminant, its concentration, and the characteristics of the contaminated site. researchgate.net

Physical Methods: These technologies aim to remove or contain the contaminants. Techniques include excavation, adsorption onto activated carbon, and membrane filtration. mdpi.comepa.gov Activated carbon-based systems are particularly effective for removing contaminants through adsorption. epa.gov

Chemical Methods: In situ chemical oxidation (ISCO) is a common chemical remediation technique that involves injecting strong oxidants, such as permanganate (B83412) or persulfate, into the contaminated area to destroy pollutants. itrcweb.org AOPs, as discussed previously, are a powerful form of chemical remediation for water treatment. mdpi.com

Biological Methods: Bioremediation is considered a greener and more cost-effective treatment strategy. nih.gov This can involve using microorganisms to degrade contaminants or employing specific enzymes in what is known as enzymatic bioremediation. mdpi.comepa.gov The use of peroxidases to degrade thiazole pollutants is a promising example of this approach, although challenges such as enzyme cost and stability need to be addressed for large-scale application. nih.govresearchgate.net

Often, a combination of technologies, sometimes referred to as a "treatment train," is necessary to achieve cleanup goals effectively. itrcweb.org For example, an aggressive source-zone treatment like ISCO could be followed by a longer-term biological treatment for the dissolved plume. itrcweb.org

Green Chemistry Principles in the Synthesis of Thiazole Carboxylates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In recent years, significant progress has been made in developing environmentally benign synthetic routes for thiazole derivatives, moving away from traditional methods that often involve harsh conditions and hazardous chemicals. bepls.combohrium.com

Key green chemistry approaches for thiazole synthesis include:

Use of Green Solvents: Replacing conventional volatile organic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com

Microwave and Ultrasonic Irradiation: Using alternative energy sources like microwaves and ultrasound can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions. mdpi.combepls.com

Multi-component Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product, which improves atom economy and reduces waste. bepls.com

Use of Recyclable and Heterogeneous Catalysts: Employing solid-supported catalysts or biocatalysts, such as chitosan-based hydrogels, facilitates easy separation and reuse of the catalyst, minimizing waste. mdpi.combepls.comnih.gov

These greener synthetic methods not only reduce the environmental footprint of producing thiazole carboxylates but also often lead to simpler, more efficient, and cost-effective processes. bepls.comresearchgate.net

Table 3: Green Chemistry Approaches in Thiazole Synthesis

Principle/TechniqueDescriptionExample ApplicationReference
Green SolventsUtilizing non-toxic, renewable solvents like water or PEG.Synthesis of 2-aminothiazoles in PEG-400. bepls.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactions and reduce energy consumption.Rapid synthesis of hydrazinyl thiazoles. bepls.com
Ultrasonic IrradiationEmploying high-frequency sound waves to enhance reaction rates.Synthesis of thiazoles using a recyclable chitosan (B1678972) biocatalyst. mdpi.com
Heterogeneous CatalysisUsing a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), allowing for easy recovery and reuse.Silica-supported tungstosilisic acid for Hantzsch thiazole synthesis. bepls.com
Multi-component ReactionsOne-pot reactions involving three or more reactants to form a product that incorporates most of the starting material atoms.Catalyst-free domino reaction in water to produce trisubstituted thiazoles. bepls.com

Viii. Future Research Directions and Challenges

Development of Highly Selective and Potent Analogues of Methyl 2-methylthiazole-4-carboxylate

A primary objective for future research is the rational design and synthesis of analogues of this compound with superior potency and target selectivity. The thiazole (B1198619) nucleus is highly amenable to chemical modification, offering numerous opportunities to fine-tune its pharmacological properties. mdpi.com Structure-activity relationship (SAR) studies on related thiazole derivatives have shown that substitutions at various positions on the ring can dramatically influence biological activity. mdpi.comnih.gov

Future efforts should focus on:

Modification of the 2-position: Replacing the 2-methyl group with a variety of other moieties, such as larger alkyl chains, aromatic rings, or heterocyclic systems, could enhance binding affinity to biological targets. Studies on other thiazoles have shown that incorporating substituted phenyl rings or other heterocyclic structures can lead to significant improvements in anticancer activity. mdpi.comnih.gov

Substitution at the 5-position: The C5 position of the thiazole ring is another critical point for modification. Introducing substituents like halogens, alkyl groups, or aryl groups at this position has been shown to alter the potency of 2-aminothiazole (B372263) analogues. nih.gov

Derivatization of the Carboxylate Group: The methyl ester at the 4-position can be converted into a range of amides, hydrazides, or other esters. These modifications can alter the compound's solubility, cell permeability, and hydrogen-bonding capabilities, potentially leading to enhanced interactions with target proteins. researchgate.netjst.go.jp

A systematic approach, involving the creation of a diverse chemical library based on the this compound scaffold, will be essential. High-throughput screening of these analogues against various biological targets will be necessary to identify lead compounds with optimized potency and selectivity, minimizing off-target effects.

Modification SiteProposed SubstituentsPotential Impact on ActivityRationale / Supporting Evidence
C2-Position (Methyl Group)Substituted Phenyl Rings, Heterocycles (e.g., Pyridine, Triazole)Enhanced potency, altered target specificityAromatic/heterocyclic moieties can form additional binding interactions (e.g., pi-stacking) with target proteins. mdpi.comnih.gov
C5-PositionHalogens (F, Cl, Br), Small Alkyl Groups, Phenyl GroupsIncreased potency and cytotoxicitySAR studies on related thiazoles indicate these substitutions can positively influence biological activity. nih.gov
C4-Position (Carboxylate)Amides (primary, secondary, tertiary), Hydrazides, Other EstersImproved pharmacokinetic properties and target interactionsAmide linkages are crucial in many biologically active molecules, including pretubulysin analogues. researchgate.netjst.go.jp

Exploration of Novel Biological Targets and Therapeutic Areas

The thiazole scaffold is a well-established pharmacophore present in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bepls.comwisdomlib.orgmdpi.com While initial research may focus on a specific therapeutic area, a key future direction is to screen this compound and its newly developed analogues against a broader range of biological targets.

This exploration could unveil novel therapeutic applications:

Anticancer Therapy: Thiazole derivatives have been developed as inhibitors of various cancer-related targets, such as protein kinases (e.g., PI3K/mTOR), receptor tyrosine kinases (e.g., VEGFR-2), and tubulin. nih.govrsc.orgnih.govresearchgate.net Future work should assess the potential of this compound analogues to inhibit these and other validated oncology targets.

Infectious Diseases: Given the prevalence of thiazoles in antimicrobial agents, new analogues should be tested against a panel of clinically relevant bacteria, fungi, and viruses. mdpi.comnih.gov This is particularly important in the face of growing antimicrobial resistance. researchgate.net

Neurodegenerative and Inflammatory Diseases: Some thiazole-containing compounds have shown potential as neuroprotective or anti-inflammatory agents. researchgate.net Screening for activity against targets relevant to diseases like Alzheimer's, Parkinson's, or rheumatoid arthritis could open up entirely new therapeutic avenues.

Antidiabetic and Metabolic Disorders: Certain thiazole derivatives have been investigated for their ability to ameliorate hyperglycemia and insulin (B600854) resistance, suggesting a potential role in treating type 2 diabetes. nih.gov

Therapeutic AreaPotential Biological TargetsRationale
OncologyPI3K/mTOR, VEGFR-2, Tubulin, Sphingosine KinasesMany existing thiazole-based compounds are potent inhibitors of these key cancer-related targets. nih.govnih.govrsc.orgresearchgate.net
Infectious DiseasesBacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase, Viral polymerasesThe thiazole ring is a core component of numerous clinically used antibiotics and antifungals. mdpi.comnih.gov
NeurologyMonoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3)Thiazole derivatives have been explored for neuroprotective properties. researchgate.net
Metabolic DisordersPeroxisome proliferator-activated receptors (PPARs), Xanthine (B1682287) OxidaseRelated compounds have shown efficacy in animal models of diabetes and hyperuricemia. nih.govresearchgate.net

Integration of Advanced Synthetic Methodologies for Sustainable Production

The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent will necessitate the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for synthesizing thiazole derivatives often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant chemical waste. bepls.comnih.gov

Future research must focus on integrating green chemistry principles into the production process. researchgate.netbohrium.com Key strategies include:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce solvent usage, and minimize waste. bepls.com

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can accelerate reaction rates, improve yields, and often allow for reactions to be conducted under solvent-free conditions. nih.govresearchgate.net

Green Solvents and Catalysts: Replacing volatile and toxic organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical goal. bepls.com Furthermore, the development of recyclable and reusable catalysts, such as silica-supported acids or biocatalysts, can reduce waste and production costs. bepls.commdpi.com

By adopting these advanced methodologies, the synthesis of this compound and its derivatives can become more economically viable and environmentally sustainable, which is a crucial consideration for industrial-scale production. researchgate.netnih.gov

Synthetic MethodTraditional ApproachAdvanced/Green ApproachKey Advantages of Green Approach
Energy SourceConventional heating (reflux)Microwave irradiation, UltrasonicationReduced reaction times, higher yields, lower energy consumption. bepls.com
SolventsVolatile organic compounds (VOCs)Water, PEG, solvent-free conditionsReduced environmental impact, improved safety, lower cost. bepls.comresearchgate.net
CatalystsHomogeneous acids/bases, transition metalsReusable solid-supported catalysts, biocatalystsEasy separation, catalyst recycling, reduced waste streams. bepls.commdpi.com
ProcessMulti-step synthesis with intermediate isolationOne-pot, multi-component reactionsImproved atom economy, simplified procedures, less waste. bepls.com

Addressing Environmental Persistence and Enhancing Biodegradation

As with any chemical intended for widespread use, a thorough assessment of the environmental fate of this compound and its analogues is imperative. Thiazole-containing compounds can enter the environment and their persistence, potential for bioaccumulation, and toxicity to non-target organisms must be understood. nih.gov

Future research in this area should include:

Environmental Fate Studies: Standardized tests are needed to determine the compound's biodegradability in soil and aquatic environments. Studies on related isothiazolone (B3347624) compounds have shown that while some are toxic, they can biodegrade rapidly into far less toxic metabolites. researchgate.net The hydrolysis and photolysis rates should also be quantified to build a complete picture of the compound's environmental persistence. acs.org

Metabolite Identification: It is crucial to identify the degradation products of this compound. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be used to characterize metabolites formed through biotic and abiotic processes. nih.gov

Designing for Biodegradability: A proactive approach involves designing future analogues with enhanced biodegradability. This can be achieved by incorporating chemical functionalities that are known to be susceptible to microbial attack, such as ester or amide linkages that can be cleaved by common environmental hydrolases. This strategy aims to reduce the environmental half-life of the compounds without compromising their therapeutic efficacy.

Addressing these environmental challenges early in the development process is essential for ensuring the long-term sustainability and regulatory acceptance of this class of compounds.

Computational Design and Optimization Strategies for Enhanced Efficacy and Reduced Toxicity

In silico methods are indispensable tools for modern drug discovery and can significantly accelerate the development of optimized analogues of this compound. nih.gov By leveraging computational chemistry and bioinformatics, researchers can rationalize experimental findings and make more informed decisions about which compounds to synthesize and test.

Key computational strategies for future research include:

Molecular Docking and Dynamics: These techniques can be used to predict how different analogues bind to specific protein targets. nih.govrsc.org By visualizing these interactions, researchers can design modifications to the lead structure that enhance binding affinity and selectivity. Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the physicochemical properties of a series of analogues with their biological activity. tandfonline.com These models can then be used to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADMET Prediction: A significant challenge in drug development is poor pharmacokinetic properties or unforeseen toxicity. Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can be used to screen analogues in silico. nih.gov This allows for the early identification and removal of candidates that are likely to fail later in development due to issues like poor oral bioavailability or potential toxicity, saving considerable time and resources.

The integration of these computational strategies into a feedback loop with chemical synthesis and biological testing will create a more efficient and rational pathway for optimizing the therapeutic profile of this compound derivatives.

Computational StrategyObjectiveSpecific Application
Molecular DockingPredict binding mode and affinityVirtually screen a library of analogues against a target protein to identify promising candidates. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationAssess stability of ligand-protein complexConfirm the stability of binding poses predicted by docking and analyze conformational changes. rsc.org
QSAR AnalysisCorrelate chemical structure with biological activityDevelop predictive models to estimate the potency of new designs before synthesis. tandfonline.com
ADMET PredictionForecast pharmacokinetic and toxicity profilesFilter out compounds with predicted poor drug-like properties or high toxicity early in the design phase. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methylthiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.